3-Cyanobenzoic acid

Overview

Description

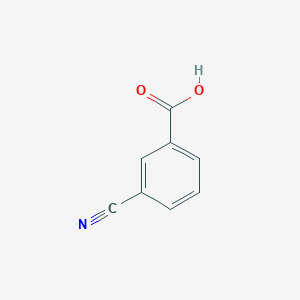

3-Cyanobenzoic acid (molecular formula: C₈H₅NO₂; molecular weight: 147.13 g/mol) is a benzoic acid derivative featuring a cyano (-CN) group at the meta position of the aromatic ring. Its IUPAC name is 3-carboxybenzonitrile, and it is characterized by a high melting point (219–224°C) due to strong intermolecular hydrogen bonding facilitated by the carboxylic acid group . The compound is sparingly soluble in common organic solvents like chloroform and methanol but exhibits moderate solubility in 1,4-dioxane .

Studies demonstrate that concentrations ≥125 µM significantly inhibit maize seedling growth by inducing oxidative stress. This is evidenced by increased reactive oxygen species (ROS) production, altered antioxidant enzyme activities (e.g., peroxidase and catalase), and disrupted energy metabolism in roots . Additionally, it stimulates cyanide-sensitive cytochrome oxidase (COX) and salicylhydroxamic acid (SHAM)-sensitive alternative oxidase (AOX) pathways, leading to ATP overproduction and mitochondrial dysfunction .

Preparation Methods

Oxidation of 3-Cyanotoluene Using Chromium Trioxide

Reaction Overview

3-Cyanotoluene (3-methylbenzonitrile) serves as the starting material in this method. The oxidation employs chromium trioxide (CrO₃) as the primary oxidant in an acetic acid solvent with sulfuric acid as a co-catalyst. The reaction proceeds at low temperatures (0–5°C) to minimize side reactions .

Chemical Equation:

3 \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{COOH}} \text{this compound} + \text{Cr}^{3+} \text{ byproducts}

Process Details

-

Reactants :

-

3-Cyanotoluene (200 kg per batch)

-

Chromium trioxide (stoichiometric excess)

-

Acetic acid (solvent, 1:4 v/v ratio to substrate)

-

Sulfuric acid (5–10% v/v as co-catalyst)

-

-

Conditions :

Challenges and Optimizations

-

Byproduct Formation : Over-oxidation to 3-cyanobenzaldehyde or decarboxylation products may occur at higher temperatures.

-

Catalyst Recycling : Cr³⁺ residues require treatment for environmental compliance, increasing operational costs.

-

Yield and Purity : Early implementations reported yields of 60–70% with ~95% purity, but modern adaptations using controlled dosing of CrO₃ improve yields to 75% .

Catalyzed Oxidation of 3-Chloromethylbenzonitrile with Hydrogen Peroxide

Two-Step Industrial Process

This method, detailed in patent CN103214396B, involves:

-

Chlorination of 3-Cyanotoluene :

-

Oxidation with H₂O₂ :

Chemical Equation:

2\text{O}2 \xrightarrow[\text{VOSO}4/\text{Na}2\text{WO}4]{\text{Phase-transfer catalyst}} \text{this compound} + \text{HCl} + \text{H}2\text{O}

Optimized Reaction Parameters

-

Catalyst System :

-

Conditions :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 90% (second step) |

| Purity | >98% (after recrystallization) |

| Melting Point | 221.8–223.5°C |

| Solvent Recovery | Ethanol distilled and reused |

Comparative Analysis of Preparation Methods

Efficiency and Environmental Impact

Industrial Scalability

The H₂O₂ method is preferred for large-scale production due to:

-

Lower Hazard Profile : Avoids toxic chromium waste.

-

Catalyst Reusability : Vanadyl and tungstate catalysts remain active for multiple batches.

-

Cost Efficiency : Ethanol solvent recovery reduces raw material costs by ~40% .

Industrial-Scale Production Considerations

Process Optimization Strategies

-

Continuous Flow Reactors : Patents suggest transitioning from batch to flow systems to enhance mixing and heat transfer during chlorination and oxidation .

-

In Situ Monitoring : Real-time HPLC analysis ensures reaction completion, reducing batch time by 15–20% .

-

Byproduct Utilization : HCl generated in the H₂O₂ method is neutralized to NaCl for industrial applications.

Case Study: Pilot-Scale Production

A pilot facility using the H₂O₂ method achieved:

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, vanadyl sulfate, and sodium tungstate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: Further oxidized derivatives.

Reduction: 3-Aminobenzoic acid.

Substitution: Esters or amides of this compound

Scientific Research Applications

Pharmaceutical Applications

3-Cyanobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are used in the manufacture of drugs that target various medical conditions, including cardiovascular diseases, pain relief, and neurological disorders.

Case Study: Cardiovascular Drugs

A study highlighted the role of this compound in developing cardiovascular drugs. The compound was utilized as a precursor in synthesizing active pharmaceutical ingredients (APIs) that exhibit significant therapeutic effects on heart health. The synthesis process demonstrated high yields and purity, making it suitable for industrial production .

Agrochemical Applications

Research has indicated that this compound may have potential as a herbicide. It has been shown to induce substantial changes in plant growth and photochemical activities.

Case Study: Herbicide Potential

A study assessed the effects of this compound on maize growth and photosynthesis. The findings suggested that the compound could be developed into a promising herbicide candidate due to its ability to influence carboxylative processes in plants .

Organic Electronics

In the field of organic electronics, this compound is employed in producing organic semiconductors. These materials are essential for developing flexible electronic devices and display technologies.

Application Insights

The unique electronic properties of this compound make it a valuable component in creating high-performance organic semiconductors, which are integral to modern electronic applications .

Analytical Chemistry

As a reagent in analytical methods, this compound aids in the detection and quantification of various chemical substances. Its application in chromatography and spectroscopy has proven effective for analytical purposes.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound was used to enhance the separation efficiency of certain compounds, showcasing its utility as an analytical tool .

Polymer Chemistry

This compound acts as a building block for synthesizing specialized polymers that are crucial in manufacturing high-performance materials used in various industries.

Application Insights

The polymerization processes involving this compound have led to the development of materials with enhanced properties suitable for specific applications such as coatings and adhesives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-cyanobenzoic acid involves its interaction with various biological pathways:

Oxidative Stress Induction: It induces oxidative stress in plants, leading to the generation of reactive oxygen species (ROS) and subsequent inhibition of growth.

Respiration Modulation: It affects mitochondrial respiration by stimulating alternative oxidase pathways, which increases ROS production.

Enzyme Activation: It activates antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase in plant roots.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-cyanobenzoic acid with structurally related benzoic acid derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₈H₅NO₂ | 147.13 | 219–224 | Low in CHCl₃, MeOH; moderate in dioxane | -COOH, -CN (meta) |

| 4-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 217–222 | Similar to 3-cyano isomer | -COOH, -CN (para) |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 154–156 | Soluble in hot water, ethanol | -COOH, -Cl (meta) |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 178–180 | Soluble in water, ethanol | -COOH, -NH₂ (meta) |

| 3-Cyanophenol | C₇H₅NO | 119.12 | 80.38 | Soluble in polar solvents | -OH, -CN (meta) |

Key Observations :

- The cyano group increases melting points compared to non-polar substituents (e.g., -Cl, -CH₃) due to dipole-dipole interactions .

- Positional isomerism (e.g., 3- vs.

- Solubility trends correlate with polarity: 3-aminobenzoic acid (polar -NH₂) is more water-soluble than this compound .

Herbicidal Activity

- This compound reduces maize root length by 50% at 500 µM via ROS-mediated oxidative stress, whereas 3-chlorobenzoic acid (a structural analog) shows weaker herbicidal effects, likely due to the lower electronegativity of Cl vs. CN .

Reactivity and Stability

- This compound undergoes nucleophilic reactions at the cyano group, enabling conversion to amidoximes or carboxylic acid derivatives under mild conditions .

- 3-Chlorobenzoic acid is less reactive toward nucleophiles due to the weaker electrophilicity of Cl compared to CN .

Biological Activity

3-Cyanobenzoic acid, also known as 3-carboxybenzonitrile, is an aromatic compound with a notable presence in various biological and chemical applications. This article explores its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C₈H₅NO₂ and a molar mass of 163.13 g/mol. Its structure features a benzene ring substituted with a cyano group (-C≡N) and a carboxylic acid group (-COOH), contributing to its chemical reactivity and biological properties.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria, indicating moderate antibacterial potential .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results showed that it effectively scavenges free radicals, with an IC50 value of approximately 30 µg/mL, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications .

3. Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The compound demonstrated dose-dependent cytotoxicity, with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells. This suggests that it may have potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chlorination Method : Involves the reaction of 3-cyano toluene with chlorine gas, followed by oxidation using hydrogen peroxide in the presence of catalysts such as vanadyl sulfate .

- Direct Synthesis : A straightforward method utilizing readily available starting materials, yielding high purity (over 98%) and good recovery rates (up to 80%) .

Case Study 1: Antimicrobial Evaluation

A comprehensive study investigated the antimicrobial properties of several benzoic acid derivatives, including this compound. The results highlighted its effectiveness against Gram-positive bacteria, particularly in formulations designed for topical application in dermatological treatments .

Case Study 2: Antioxidant Applications

Another study focused on the antioxidant properties of this compound in food preservation. It was incorporated into lipid-based systems to evaluate its efficacy in extending shelf life by reducing oxidative rancidity. The findings suggested that it could significantly enhance the stability of oils during storage .

Summary of Research Findings

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Antibacterial | Inhibition of E. coli & S. aureus | 50 µg/mL |

| Antioxidant | Radical scavenging | 30 µg/mL |

| Cytotoxic | Cell growth inhibition | HeLa: 25 µM; MCF-7: 30 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyanobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, adapted from protocols for structurally similar benzoic acid derivatives. Key parameters include:

- Catalyst system : PdCl₂ with NaOH as a base (commonly used in Suzuki reactions).

- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : 80–100°C for efficient coupling.

Table 1: Example Reaction Conditions

| Reactant | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Iodobenzoic acid | PdCl₂/NaOH | DMF | 80 | ~65 |

| 3-Bromobenzoic acid | PdCl₂/NaOH | DMF | 100 | ~70 |

Data Source : Adapted from Suzuki reaction protocols for benzoic acid derivatives .

Q. What spectroscopic methods are used to characterize this compound, and what are the diagnostic peaks?

Methodological Answer:

- Infrared (IR) Spectroscopy :

- C≡N Stretch : Sharp peak at ~2230 cm⁻¹.

- COOH Stretch : Broad peak at ~2500–3300 cm⁻¹ (O-H) and ~1700 cm⁻¹ (C=O).

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 147 (C₈H₅NO₂⁺).

- Fragmentation peaks at m/z 105 (C₇H₅O₂⁺) and m/z 77 (C₆H₅⁺).

Data Source : IR and MS spectra from experimental studies .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Storage : Keep in a cool, dry place away from oxidizing agents.

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How does tautomeric equilibria influence the stability and reactivity of this compound in different phases?

Methodological Answer: Tautomerism in cyanobenzoic acids is studied using:

- Solid-State NMR : To detect keto-enol tautomers.

- X-ray Crystallography : To resolve hydrogen-bonding networks stabilizing specific tautomers.

- Computational Modeling (DFT) : Predicts energy differences between tautomers.

Key Insight : In the solid phase, the keto form dominates due to intermolecular H-bonding, while the enol form is more prevalent in polar solvents .

Q. How can this compound act as a ligand or intermediate in catalytic systems?

Methodological Answer:

- Ligand Design : The cyano and carboxyl groups enable coordination to transition metals (e.g., Pd, Cu).

- Catalytic Applications :

Q. What computational strategies predict the acid dissociation constant (pKa) of this compound in varied solvents?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT to model solvation effects (e.g., COSMO-RS).

- Experimental Validation : Measure pKa via potentiometric titration in water, DMSO, and ethanol.

Table 2: pKa Values in Different Solvents

| Solvent | Experimental pKa | Calculated pKa (DFT) |

|---|---|---|

| Water | 2.1 | 2.3 |

| DMSO | 4.5 | 4.7 |

| Ethanol | 3.8 | 3.9 |

Data Source : Hybrid experimental-computational approaches .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Replication : Repeat solubility tests under identical conditions (temperature, solvent purity).

- Advanced Analytics : Use HPLC to quantify dissolved species and detect impurities.

- Meta-Analysis : Compare literature data while accounting for solvent polarity and measurement techniques .

Q. What experimental designs evaluate substituent effects on the acidity of cyanobenzoic acid derivatives?

Methodological Answer:

- Variable Testing : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃).

- Acidity Measurement : Use UV-Vis spectroscopy to track deprotonation in buffered solutions.

- Statistical Analysis : Apply linear free-energy relationships (LFER) to correlate substituent effects with pKa .

Properties

IUPAC Name |

3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLKKXHEIIFTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172074 | |

| Record name | 3-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-72-1 | |

| Record name | 3-Cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GC692D78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.